molecular formula C4H8F3N B3047265 (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine CAS No. 1365937-46-7

(R)-N-Methyl-1,1,1-Trifluoro-2-propylamine

Cat. No. B3047265
CAS RN: 1365937-46-7
M. Wt: 127.11
InChI Key: LXYLQDHKQINDEX-GSVOUGTGSA-N
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Description

(R)-N-Methyl-1,1,1-Trifluoro-2-propylamine, commonly known as L-157, is a chiral amine that has gained popularity in recent years due to its various applications in scientific research. It is a colorless liquid that is soluble in water and organic solvents. This compound is widely used in the pharmaceutical industry for the synthesis of chiral drugs and as a building block for the preparation of various bioactive compounds.

Scientific Research Applications

Enzymatic Resolution and Catalysis

The chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines, including (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine, has been explored to understand the influence of substitutions on reversed stereoselectivity. This study demonstrated that enzymatic processes involving Candida antarctica lipase B (CALB) and Pd/Al2O3 can achieve high conversion rates and enantiomeric excesses, showcasing the practical application potential of such enzymatic resolutions in producing enantiomerically enriched compounds. The observed enantiopreference inversion in these amines suggests significant implications for the synthesis of chiral molecules in green chemistry (Cheng, Xia, Wu, & Lin, 2013).

Hydrocarbon Utilization

Research on the metabolism of hydrocarbons by bacteria has provided insights into the biodegradation and biotransformation of various three-carbon compounds, including propylamines. Strain R-22, a gram-positive rod isolated from soil, can utilize propylamines as a sole source of carbon and energy. This study highlighted the metabolic pathways involved, such as the methylmalonyl-succinate pathway, which are crucial for understanding the environmental fate of such compounds and their potential in bioremediation efforts (Blevins & Perry, 1972).

Analytical Characterizations

The analytical characterization of N-alkyl-arylcyclohexylamines, which include derivatives related to this compound, has been conducted to aid in the identification of new psychoactive substances. These compounds, perceived as ketamine-like dissociatives, are of interest due to their NMDA receptor antagonism. Analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed to understand their chemical properties, which is essential for forensic analysis and the regulation of such substances (Wallach et al., 2016).

Glow-discharge Reactions

The glow-discharge reactions of amines, including propylamines, have been studied to understand the chemical transformations under plasma conditions. These reactions lead to the formation of various nitriles and imines, contributing to the knowledge of plasma chemistry and its applications in material science and surface engineering (Asada & Nomura, 1979).

properties

IUPAC Name

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYLQDHKQINDEX-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719193
Record name (2R)-1,1,1-Trifluoro-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365937-46-7
Record name (2R)-1,1,1-Trifluoro-N-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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